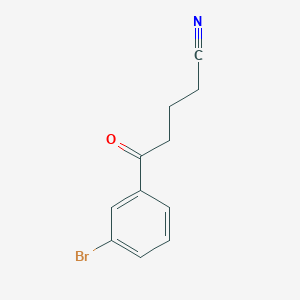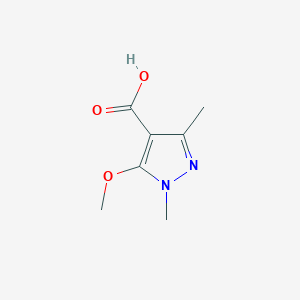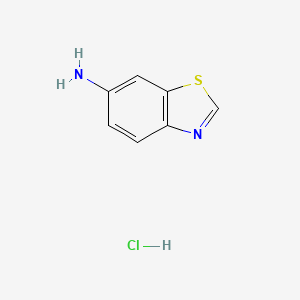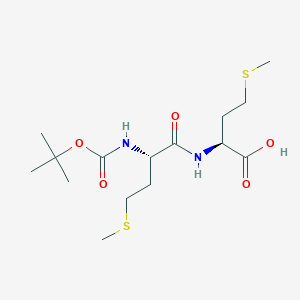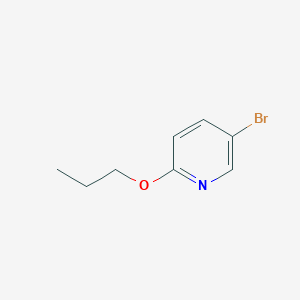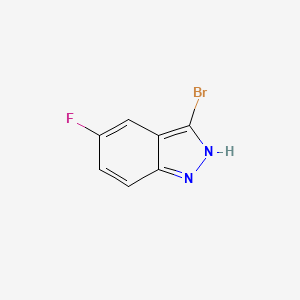
3-Bromo-5-fluoro-1H-indazole
Overview
Description
3-Bromo-5-fluoro-1H-indazole (3-BF-1H-Indazole) is a heterocyclic compound that belongs to the family of indazoles. It is a white, odorless, crystalline solid, with a molecular formula of C7H4BrFN2 and a molecular weight of 219.04 g/mol. 3-BF-1H-Indazole is an important intermediate for the synthesis of various pharmaceuticals and organic compounds. It has been used in a wide range of scientific research applications, including organic synthesis, mechanistic studies, and drug development.
Scientific Research Applications
1. Chemical Synthesis and Transformations
- Synthesis of Indazole Derivatives : A study by Welch et al. (1992) demonstrated the synthesis of 3-monosubstituted 1H-indazole derivatives using 3-bromo-1H-indazole, expanding the versatility of indazole compounds in chemical synthesis (Welch, Hanau, & Whalen, 1992).
- Ring Transformation Processes : Fujimura et al. (1984) explored the transformation of dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones into 1H-indazole derivatives, demonstrating the chemical reactivity and transformation potential of indazole compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
2. Biological and Pharmacological Applications
- Antimicrobial and Enzyme Inhibition : Köksal and Alım (2018) researched the inhibitory effects of indazole derivatives on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Their findings contribute to understanding the biological activity of indazoles in enzyme inhibition (Köksal & Alım, 2018).
- Anti-Cancer Potential : Hao et al. (2017) synthesized a compound related to 3-Bromo-5-fluoro-1H-indazole, demonstrating its potential in inhibiting the proliferation of certain cancer cell lines (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Mechanism of Action
Target of Action
3-Bromo-5-fluoro-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in the activity of these targets . For instance, the inhibition of kinases such as CHK1, CHK2, and SGK can disrupt the normal signaling pathways in cells, potentially leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the kinases it targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell cycle arrest and apoptosis . Similarly, the inhibition of SGK can affect various cellular processes, including ion transport, cell volume regulation, and cell survival .
Result of Action
The result of the action of this compound is likely to depend on the specific cellular context and the particular targets it interacts with. For instance, if the compound inhibits CHK1 and CHK2 kinases in cancer cells, it could lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the formation of dust and aerosols should be prevented, and non-sparking tools should be used . These precautions can help ensure the compound’s stability and efficacy.
Safety and Hazards
Future Directions
Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . This inhibition can lead to altered phosphorylation states of target proteins, affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in critical cellular processes, such as cell cycle regulation and metabolic pathways . These changes can have significant implications for cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, this compound can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence metabolic flux and metabolite levels within cells. Additionally, this compound can affect the activity of key metabolic enzymes, altering the balance of metabolic pathways and impacting cellular energy production and utilization .
Properties
IUPAC Name |
3-bromo-5-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLRCNXHKTBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646292 | |
| Record name | 3-Bromo-5-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-08-4 | |
| Record name | 3-Bromo-5-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





